molecular formula C14H23NO3 B10980283 5-{[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]amino}-5-oxopentanoic acid

5-{[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]amino}-5-oxopentanoic acid

Cat. No.: B10980283
M. Wt: 253.34 g/mol
InChI Key: KRJMTRPOUOCAOR-UHFFFAOYSA-N
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Description

5-[(1-BICYCLO[221]HEPT-2-YLETHYL)AMINO]-5-OXOPENTANOIC ACID is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)AMINO]-5-OXOPENTANOIC ACID typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with a suitable carboxylic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)AMINO]-5-OXOPENTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above generally require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)AMINO]-5-OXOPENTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)AMINO]-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane
  • [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE
  • Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde

Uniqueness

5-[(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)AMINO]-5-OXOPENTANOIC ACID stands out due to its specific bicyclic structure and the presence of both amino and carboxylic acid functional groups. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

5-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C14H23NO3/c1-9(12-8-10-5-6-11(12)7-10)15-13(16)3-2-4-14(17)18/h9-12H,2-8H2,1H3,(H,15,16)(H,17,18)

InChI Key

KRJMTRPOUOCAOR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)CCCC(=O)O

Origin of Product

United States

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